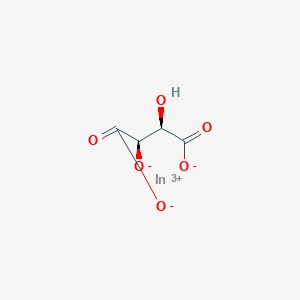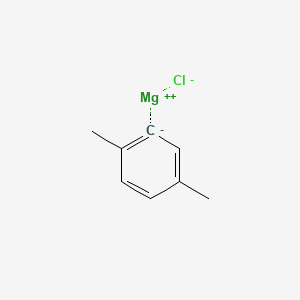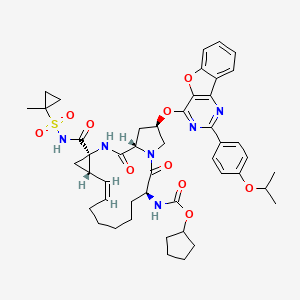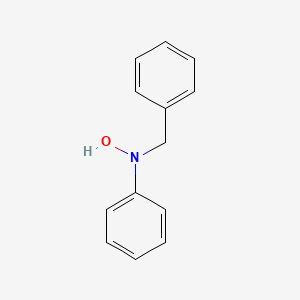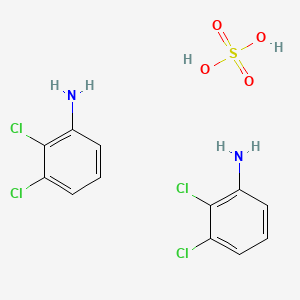
Potassium 2-hydroxy-3-methoxy-benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-hydroxy-3-méthoxybenzènesulfonate de potassium est un composé chimique de formule moléculaire C7H7O5S.K. Il est également connu sous son nom systématique, le guaïacolsulfonate de potassium. Ce composé est caractérisé par la présence d'un groupe sulfonate attaché à un cycle benzénique, qui contient également des substituants hydroxyle et méthoxy. Il est couramment utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2-hydroxy-3-méthoxybenzènesulfonate de potassium peut être synthétisé selon plusieurs méthodes. Une approche courante implique la sulfonation du gaïacol (2-méthoxyphénol) avec de l'acide sulfurique, suivie de la neutralisation avec de l'hydroxyde de potassium pour former le sel de potassium. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants appropriés pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de 2-hydroxy-3-méthoxybenzènesulfonate de potassium peut impliquer des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et des rendements élevés. Le processus peut également inclure des étapes de purification telles que la cristallisation ou la filtration pour obtenir le produit final sous forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-hydroxy-3-méthoxybenzènesulfonate de potassium subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les quinones correspondantes.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.
Substitution : Les groupes méthoxy et hydroxyle peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Agents oxydants : Le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour les réactions d'oxydation.
Agents réducteurs : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.
Réactifs de substitution : Les agents halogénants ou les nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que les réactions de substitution peuvent produire une variété de dérivés benzéniques substitués.
Applications de la recherche scientifique
Le 2-hydroxy-3-méthoxybenzènesulfonate de potassium a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des essais biochimiques et comme sonde pour étudier les activités enzymatiques.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-hydroxy-3-méthoxybenzènesulfonate de potassium implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et méthoxy peuvent participer à la liaison hydrogène et à d'autres interactions avec les molécules biologiques, influençant ainsi leur activité. Le groupe sulfonate peut améliorer la solubilité du composé et faciliter son transport dans les systèmes biologiques.
Applications De Recherche Scientifique
Potassium 2-hydroxy-3-methoxy-benzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium 2-hydroxy-3-methoxy-benzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
2-hydroxy-4-méthoxybenzènesulfonate de potassium : Structure similaire, mais avec le groupe méthoxy dans une position différente.
2-hydroxy-3-méthoxybenzènesulfonate de sodium : Composé similaire avec du sodium au lieu du potassium.
2-hydroxy-3-éthoxybenzènesulfonate de potassium : Structure similaire avec un groupe éthoxy au lieu d'un groupe méthoxy.
Unicité
Le 2-hydroxy-3-méthoxybenzènesulfonate de potassium est unique en raison de son motif de substitution spécifique sur le cycle benzénique, qui confère des propriétés chimiques et physiques distinctes. Sa combinaison de groupes hydroxyle, méthoxy et sulfonate le rend polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
859188-04-8 |
|---|---|
Formule moléculaire |
C7H7KO5S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
potassium;2-hydroxy-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C7H8O5S.K/c1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
ARXWYJLGWLLCEH-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



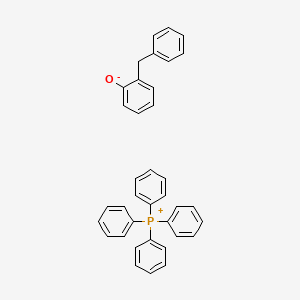
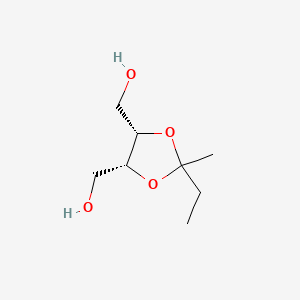


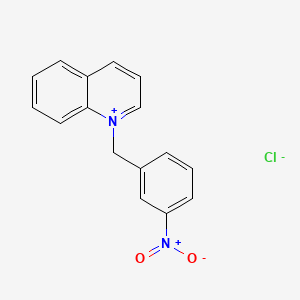

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
